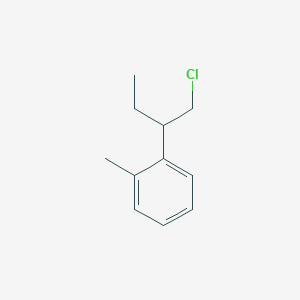![molecular formula C15H16N4O3 B13152299 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione](/img/structure/B13152299.png)
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethyl group, a methoxyphenylmethyl group, and a purine core. Purines are essential components in biochemistry, playing crucial roles in various biological processes, including the synthesis of nucleotides.
準備方法
The synthesis of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkylating agent. The reaction typically occurs under basic conditions, using reagents such as sodium hydride or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups in the molecule.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products, contributing to advancements in industrial chemistry.
作用機序
The mechanism of action of 1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific context of its application.
類似化合物との比較
1-Ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione can be compared with other purine derivatives, such as:
Caffeine: A well-known purine derivative with stimulant effects.
Theobromine: Another purine compound found in cocoa, with mild stimulant properties.
Allopurinol: A purine analog used in the treatment of gout.
Uniqueness: The unique structural features of this compound, such as the presence of the methoxyphenylmethyl group, distinguish it from other purine derivatives, potentially leading to different biological activities and applications.
特性
分子式 |
C15H16N4O3 |
|---|---|
分子量 |
302.30 g/mol |
IUPAC名 |
1-ethyl-7-[(4-methoxyphenyl)methyl]-3H-purine-2,6-dione |
InChI |
InChI=1S/C15H16N4O3/c1-3-19-14(20)12-13(17-15(19)21)16-9-18(12)8-10-4-6-11(22-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,17,21)/i13+2 |
InChIキー |
HHMXDQWGLIVTHZ-ALWQSETLSA-N |
異性体SMILES |
CCN1C(=O)C2=[14C](NC1=O)N=CN2CC3=CC=C(C=C3)OC |
正規SMILES |
CCN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Acetyl-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B13152225.png)





methanol](/img/structure/B13152259.png)


![3-{[(Furan-2-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13152287.png)

![(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,13,15,17-tetrahydroxy-11-methoxy-N-[[3-(2-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-3,7,12,14,16,18,22-heptamethyl-26-morpholin-4-yl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-13-carboxamide](/img/structure/B13152294.png)

